4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde
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Overview
Description
4’-(Hydroxymethyl)[1,1’-biphenyl]-4-carbaldehyde is an organic compound with a biphenyl structure, where one phenyl ring is substituted with a hydroxymethyl group and the other with a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Hydroxymethyl)[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated benzene in the presence of a palladium catalyst.
Introduction of Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.
Introduction of Carbaldehyde Group: The carbaldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, where a formylating agent like DMF and POCl3 is used.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4’-(Hydroxymethyl)[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Electrophiles: Halogens, nitro groups
Major Products
Oxidation: 4’-(Carboxymethyl)[1,1’-biphenyl]-4-carbaldehyde
Reduction: 4’-(Hydroxymethyl)[1,1’-biphenyl]-4-methanol
Substitution: Various substituted biphenyl derivatives
Scientific Research Applications
4’-(Hydroxymethyl)[1,1’-biphenyl]-4-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-(Hydroxymethyl)[1,1’-biphenyl]-4-carbaldehyde involves its interaction with various molecular targets and pathways. The hydroxymethyl and carbaldehyde groups can form hydrogen bonds and interact with nucleophiles, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4’-(Hydroxymethyl)[1,1’-biphenyl]-3-ylboronic acid
- 4-Phenylbenzyl alcohol
- 3-(Hydroxymethyl)[1,1’-biphenyl]-4-ol
Uniqueness
4’-(Hydroxymethyl)[1,1’-biphenyl]-4-carbaldehyde is unique due to the presence of both hydroxymethyl and carbaldehyde groups on the biphenyl core, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C14H12O2 |
---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
4-[4-(hydroxymethyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C14H12O2/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-9,16H,10H2 |
InChI Key |
WFALZHHFUUNZNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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